3-Methylcyclopentane-1,2-dione

Vue d'ensemble

Description

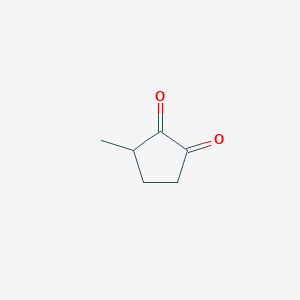

3-Methylcyclopentane-1,2-dione (CAS 765-70-8), also known as methylcyclopentenolone or maple lactone, is a cyclic diketone with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol . It is characterized by two adjacent ketone groups on a cyclopentane ring, with a methyl substituent at the 3-position.

Méthodes De Préparation

Chemical Overview and Industrial Significance

3-Methylcyclopentane-1,2-dione (C₆H₈O₂) is a cyclic diketone with a molecular weight of 112.13 g/mol and a melting point of 102–105°C . Its flavor-enhancing properties make it indispensable in synthetic maple syrups, confectioneries, and perfumes. The demand for cost-effective and high-purity synthesis methods has driven the development of scalable processes, particularly those involving condensation and alkylation reactions .

Condensation of Dialkyl Esters: Foundation of the Synthesis

The industrial synthesis of Maple Lactone begins with the condensation of dialkyl esters of glutaric acid (HOOC-(CH₂)₃-COOH) and oxalic acid (HOOC-COOH) in a polar aprotic solvent. This step forms the cyclic intermediate 3,5-dicarboalkoxy cyclopentane-1,2-dione dialkali metal salt.

Reaction Conditions and Mechanistic Insights

The condensation is catalyzed by alkali metal alkoxides, typically sodium methoxide (NaOCH₃), in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents, with dipole moments exceeding 1.5, stabilize the enolate intermediates formed during the reaction . The general reaction pathway proceeds as follows:

-

Ester Activation : The alkoxide base deprotonates the α-hydrogens of the glutaric and oxalic esters, generating enolate species.

-

Cyclization : The enolates undergo nucleophilic attack on the carbonyl carbons, leading to a five-membered cyclopentane ring.

-

Salt Formation : The resulting 3,5-dicarboalkoxy cyclopentane-1,2-dione precipitates as a dialkali metal salt (e.g., disodium salt) .

Key Parameters :

-

Temperature : 50–120°C (external heating accelerates the reaction).

-

Solvent : DMF is preferred due to its high polarity and boiling point (153°C).

-

Stoichiometry : A 1:1 molar ratio of glutaric to oxalic esters ensures complete cyclization .

Alkylation of the Cyclic Intermediate

The dialkali metal salt is alkylated in situ without isolation, using methyl bromide (CH₃Br) to introduce the methyl group at the 3-position of the cyclopentane ring.

Alkylation Mechanism and Process Optimization

The alkylation proceeds via an SN2 mechanism, where the methyl bromide reacts with the enolate oxygen, forming 2-methoxy-3,5-dicarboalkoxy-5-methylcyclopent-2-ene-1-one. Critical factors include:

-

Alkylating Agent : Methyl bromide is used in a 10–20% molar excess to ensure complete substitution .

-

Reaction Conditions :

Table 1: Alkylation Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Methyl bromide excess | 10–20% | Maximizes substitution |

| Temperature | 70–100°C | Reduces time to 2 hours |

| Solvent volume | 1–2 L/kg substrate | Prevents viscosity issues |

Hydrolysis and Isolation of Maple Lactone

The alkylated intermediate undergoes acidic hydrolysis to yield the final product.

Hydrolysis Conditions

Aqueous sulfuric acid (10–30% v/v) cleaves the ester and ether groups under reflux (3 hours), producing this compound. The hydrolysis mechanism involves:

-

Protonation of the alkoxy group, facilitating cleavage.

-

Decarboxylation of the intermediate carboxylic acids to form the diketone .

Work-up Procedure :

-

Filtration : Removes tarry byproducts after cooling to 50°C.

-

Extraction : Ethyl acetate isolates the product from aqueous residues.

-

Recrystallization : Ethyl acetate yields crystals with >99% purity .

Table 2: Hydrolysis and Isolation Metrics

| Step | Conditions | Yield |

|---|---|---|

| Hydrolysis | 10% H₂SO₄, reflux | 90–95% |

| Extraction efficiency | 3 × ethyl acetate | 98% |

| Recrystallization | Ethyl acetate, 25°C | 70–75% |

Process Optimization and Scalability

Solvent Selection and Recovery

DMF’s high boiling point allows for efficient distillation and reuse, reducing costs. Alternatives like sulfolane are less effective due to lower polarity .

Catalytic Efficiency

Sodium methoxide outperforms potassium tert-butoxide in enolate formation, achieving 95% conversion in 3 hours .

Comparative Analysis of Industrial Methods

While the described method dominates production, alternative approaches face limitations:

-

Biofermentation : Limited to lab-scale due to low titers (≤5 g/L).

-

Friedel-Crafts Acylation : Produces regioisomeric impurities, complicating purification .

Table 3: Method Comparison

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Condensation-Alkylation | 75% | >99% | Industrial |

| Biofermentation | 20% | 90% | Lab-scale |

| Friedel-Crafts | 50% | 85% | Pilot plant |

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methylcyclopentane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkyl halides are often employed in substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclopentane derivatives.

Applications De Recherche Scientifique

Organic Synthesis

3-Methylcyclopentane-1,2-dione is primarily utilized as an intermediate in organic synthesis. Its reactive carbonyl groups facilitate various chemical transformations, allowing it to serve as a precursor for more complex molecules. Some notable applications include:

- Synthesis of O-Vinylcyclopentenones : The compound can be used in the stereoselective synthesis of O-vinylcyclopentenones through catalytic reactions involving triphenylphosphine and propiolate esters .

- Building Block for Complex Molecules : The diketone structure enables its use in synthesizing various derivatives that can be employed in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The unique reactivity of this compound has attracted interest in medicinal chemistry:

- Potential Drug Scaffold : Research indicates that this compound may serve as a scaffold for developing drugs targeting various diseases due to its structural properties and reactivity.

- Anti-inflammatory Properties : Studies have shown that this compound exhibits anti-inflammatory effects and can scavenge peroxynitrite, suggesting its potential use in treating inflammatory conditions .

Toxicology and Safety Considerations

Despite its promising applications, the safety profile of this compound is not extensively characterized. General precautions should be taken when handling the compound:

- Irritation Risks : As with many diketones, there is potential for eye, skin, and respiratory irritation; therefore, it is advisable to handle the compound in a well-ventilated area while wearing appropriate protective equipment.

- Inhalation Toxicity : The compound has been included in studies assessing the inhalation toxicity of non-nicotine e-cigarette constituents, highlighting concerns regarding its effects when vaporized .

Mécanisme D'action

The mechanism of action of 3-Methylcyclopentane-1,2-dione involves its interaction with various molecular targets and pathways:

Anti-inflammatory Effects: The compound exerts anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-kappaB) pathway, which plays a central role in inflammation.

Peroxynitrite Scavenging: It scavenges peroxynitrite, a reactive nitrogen species, thereby reducing oxidative stress and inflammation.

Comparaison Avec Des Composés Similaires

Key Properties :

- Melting Point : 103–107°C

- Acidity: pKa ~4.7 (enol form)

- Applications: Flavoring Agent: Imparts maple syrup, caramel, and woody notes in food and fragrances . Industrial Use: Found in pyrolysis oils of municipal solid waste (MSW) and biomass, contributing to oxygenated chemical profiles . Synthetic Intermediate: Used to synthesize enantiomeric dihydroxycyclopentanones for pharmaceutical applications .

Cyclopentane-1,2-dione

- Structure : Lacks the methyl group at the 3-position.

- Molecular Weight : 98.10 g/mol .

- Reactivity :

- Applications : Primarily used in medicinal chemistry, unlike 3-methyl derivative, which has broader flavoring applications.

Key Difference : The methyl group in 3-methylcyclopentane-1,2-dione enhances hydrophobicity and flavor characteristics while slightly reducing acidity compared to the unsubstituted dione .

3-Methylcyclohexane-1,2-dione

- Structure : Cyclohexane ring instead of cyclopentane.

- Molecular Formula : C₇H₁₀O₂ .

- Properties :

- Larger ring size increases steric hindrance and alters tautomerism kinetics.

- Lower volatility due to higher molecular weight (126.15 g/mol).

- Applications: Used as a coffee flavoring agent (FEMA No. 3305) but less prevalent in industrial pyrolysis oils compared to its cyclopentane analog .

Key Difference : The cyclohexane derivative’s larger ring reduces enzymatic recognition in biological systems, limiting its utility as a bioisostere .

3,5-Dimethylcyclopentane-1,2-dione

- Structure : Two methyl groups at 3- and 5-positions.

- Molecular Formula : C₇H₁₀O₂ .

- Properties :

- Increased steric bulk and lipophilicity compared to this compound.

- Altered tautomeric equilibrium due to symmetric substitution.

- Applications : Less studied but may exhibit enhanced thermal stability in pyrolysis reactions .

Key Difference : Additional methyl group may hinder hydrogen bonding, reducing suitability as a bioisostere .

3-Chlorocyclopentane-1,2-dione

- Structure : Chlorine substituent at the 3-position.

- Molecular Formula : C₅H₅ClO₂ .

- Properties :

- Electronegative chlorine increases acidity (pKa ~3.8) and reactivity in nucleophilic substitutions.

- Higher toxicity profile compared to methyl-substituted analogs.

Key Difference : Chlorine substitution introduces polarizability, altering chemical behavior in organic reactions.

Activité Biologique

3-Methylcyclopentane-1,2-dione (3-MCP) is an organic compound characterized by its diketone structure, which includes two carbonyl groups attached to a cyclopentane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and food science, due to its biological activities and potential therapeutic applications.

- Molecular Formula : C₆H₈O₂

- Molecular Weight : 112.13 g/mol

- CAS Number : 765-70-8

The presence of two ketone groups makes 3-MCP a versatile building block for further transformations in organic synthesis and medicinal chemistry .

Antioxidant Properties

This compound exhibits significant antioxidant activity. A study highlighted its ability to scavenge reactive oxygen species (ROS), including peroxynitrite, which is known to induce cellular damage and inflammation . The compound's antioxidant properties suggest potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Research indicates that 3-MCP can down-regulate the NF-kappaB signaling pathway, which plays a crucial role in inflammatory responses. By inhibiting this pathway, 3-MCP may help mitigate inflammation associated with aging and various chronic diseases . This anti-inflammatory action is particularly relevant in conditions such as arthritis and cardiovascular diseases.

PPAR Agonist Activity

Another significant aspect of 3-MCP's biological activity is its role as a peroxisome proliferator-activated receptor (PPAR) gamma agonist. PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and glucose homeostasis. The activation of PPAR gamma by 3-MCP suggests its potential utility in managing metabolic disorders like diabetes .

Case Studies and Research Findings

Several studies have explored the biological activity of 3-MCP:

- Antioxidative Mechanisms :

- Inflammation Modulation :

- Metabolic Regulation :

Summary of Biological Activities

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Antioxidant | Scavenging ROS (e.g., peroxynitrite) | Prevention of oxidative stress diseases |

| Anti-inflammatory | Inhibition of NF-kappaB signaling | Treatment of chronic inflammatory diseases |

| PPAR Agonist | Activation of PPAR gamma | Management of metabolic disorders |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-methylcyclopentane-1,2-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of ethyl methyl β-ketoadipate derivatives. For example, cyclizing its ethylene ketal with sodium ethoxide followed by hydrolysis and decarboxylation yields the dione in ~7.5% yield . Alternative methods include Grignard reactions with cyclopentanone and methylmagnesium bromide, though yields may vary based on catalyst choice (e.g., Pd/C for hydrogenation) and temperature control . Purity is optimized via recrystallization or chromatographic techniques, with melting point (104–108°C) and GC analysis used for validation .

Q. How can tautomerism in this compound be experimentally characterized, and what are its implications for reactivity?

- Methodological Answer : The enol-keto tautomerism is studied using IR spectroscopy and NMR. The enol form dominates in solution, evidenced by the absence of hydroxyl or carbonyl absorption bands in IR spectra (e.g., lack of peaks near 3.70 cm⁻¹ for OH) . Tautomeric equilibrium affects nucleophilic reactivity: the enol form participates in electrophilic substitutions, while the diketone form engages in cycloadditions. Solvent polarity and temperature shifts can be tracked via variable-temperature NMR to quantify tautomeric ratios .

Q. What analytical techniques are recommended for confirming the identity and purity of this compound?

- Methodological Answer : Key methods include:

- GC-MS : Retention time and molecular ion (m/z 112.13) matching .

- HPLC : Purity assessment using C18 columns with UV detection (λ ~210 nm) .

- Melting Point Analysis : Sharp melting range (104–108°C) indicates high crystallinity .

- FTIR : Absence of extraneous peaks (e.g., hydroxyl groups) confirms structural integrity .

Advanced Research Questions

Q. How does this compound serve as a bioisostere for carboxylic acids in drug design, and what pharmacological evidence supports this?

- Methodological Answer : The dione mimics carboxylic acids by forming hydrogen bonds with targets, as demonstrated in thromboxane A2 (TP) receptor antagonists. A derivative replacing the -COOH group with the dione moiety showed comparable potency (IC₅₀ ~nM range) to the parent compound, validated via radioligand binding assays . Computational modeling (e.g., molecular docking) further confirms spatial and electronic similarity to carboxylate groups .

Q. What strategies mitigate data contradictions when evaluating the biological activity of this compound derivatives?

- Methodological Answer : Discrepancies in activity often arise from tautomerism or stereochemical variability. Solutions include:

- Strict Solvent Control : Use aprotic solvents (e.g., DMSO) to stabilize the diketone form .

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., using amylose columns) to isolate bioactive stereoisomers .

- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to rule out false negatives from rapid metabolism .

Q. How can this compound be integrated into sustainable synthesis workflows for complex natural products?

- Methodological Answer : The dione serves as a cyclopentanoid building block in terpene and flavonoid synthesis. For example, its keto-enol tautomerism facilitates regioselective alkylation under mild conditions (e.g., Knoevenagel condensation at 50°C), enabling efficient construction of fused-ring systems . Lifecycle analysis (LCA) metrics should be applied to compare waste generation vs. traditional routes (e.g., Diels-Alder).

Propriétés

IUPAC Name |

3-methylcyclopentane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACYKCIZDVVNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047716 | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Off-white crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | 1,2-Cyclopentanedione, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19920 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

765-70-8 | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclopentanedione, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclopentane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

106.5 - 107 °C | |

| Record name | 3-Methyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.